

Technical Guide: FOS DP11 Solubility Limits in Aqueous Solutions

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Compound of Interest

Compound Name: *Fructo-oligosaccharide DP11*

Cat. No.: *B1165458*

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Part 1: Executive Summary & Core Directive

The "Solubility Cliff" of DP11 In the landscape of fructans, DP11 represents a critical inflection point—often termed the "solubility cliff." While short-chain FOS (DP < 10) exhibits high aqueous solubility (>750 g/L) driven by rapid hydration kinetics, DP11 marks the transition into the inulin-like behavior regime. At this chain length, intermolecular hydrogen bonding begins to compete aggressively with water-polymer interactions, leading to a drastic reduction in solubility at ambient temperatures and a high susceptibility to retrogradation (crystallization) upon cooling.

For drug development professionals, DP11 is not merely a passive excipient; it is a metastable stabilizer. Its solubility is highly temperature-dependent, making it an excellent cryoprotectant but a challenging component for room-temperature liquid formulations. This guide provides the protocols to determine its precise limits in your specific buffer systems.

Part 2: Physicochemical Architecture

Structural Definition

FOS DP11 (GF10) consists of a terminal sucrose unit elongated by 9 additional fructose units via

glycosidic linkages.[1][2]

- Formula:
- Molecular Weight: ~1783.54 g/mol
- Classification: It sits at the boundary between Oligofructose (highly soluble) and Inulin (semi-crystalline).

The Mechanism of Insolubility

Unlike DP3 or DP4, where the hydration shell effectively shields the sugar backbone, DP11 chains possess sufficient flexibility and length to fold back on themselves or align with neighboring chains.

- Entropic Penalty: The longer chain reduces the entropy of mixing.
- Junction Zones: DP11 is the minimum length required to form stable "junction zones"—micro-crystalline regions that act as nucleation sites for precipitation.
- Hysteresis: DP11 exhibits significant solubility hysteresis. It requires high energy (heat > 60°C) to dissolve but will remain supersaturated upon cooling for hours to days before precipitating.

Part 3: Solubility Data & Limits

The following values represent the Thermodynamic Solubility Limits (equilibrium saturation). Note that Kinetic Solubility (supersaturation) can be 2-3x higher but is thermodynamically unstable.

Table 1: Comparative Solubility Limits (Aqueous, pH 7.0)

Fructan Class	Avg.[3][4] DP	Solubility @ 25°C (g/L)	Solubility @ 60°C (g/L)	Critical Behavior
scFOS	3–5	> 750	> 800	Highly Hygroscopic
FOS DP11 (GF10)	11	~120 – 150*	> 450	Strong Hysteresis
Std. Inulin	10–14	~100	~350	Forms White Gel
HP Inulin	> 23	< 10	~150	Precipitates Rapidly

*Note: Pure DP11 is rare. Values are derived from enriched fractions. Presence of lower DP impurities significantly increases apparent solubility.

Table 2: Temperature Dependence of DP11 (Empirical Estimates)

Temperature (°C)	Solubility Limit (g/L)	Physical State of Excess
4°C	< 30	Hard Gel / Precipitate
25°C	120	Viscous Suspension
50°C	280	Clear Solution
80°C	> 500	Clear Solution

Part 4: Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Objective: Determine the absolute saturation point of DP11 in a specific buffer.

Reagents:

- FOS DP11 Standard (purity >95%)

- 0.22

m PVDF Syringe Filters (Nylon binds fructans; avoid Nylon)

- HPLC Mobile Phase (100 mM NaOH / 150 mM NaOAc)

Workflow:

- Supersaturation: Add excess DP11 solid to 5 mL of buffer in a glass vial. (Target initial concentration: 500 g/L).
- Thermal Reset: Heat to 80°C for 30 minutes to ensure total dissolution (erase thermal history).
- Equilibration: Transfer to a temperature-controlled shaker at target temp (e.g., 25°C). Shake at 200 RPM for 48 hours.
 - Why 48h? FOS DP11 has slow crystallization kinetics. 24h is often insufficient for equilibrium.
- Separation: Centrifuge at 10,000 x g for 10 min (thermostatted).
- Filtration: Filter supernatant through 0.22
m PVDF filter pre-warmed to the sample temperature.
- Quantification: Analyze via HPAEC-PAD (Protocol C).

Protocol B: Kinetic Stability Profiling (The "Crash" Test)

Objective: Determine how long a supersaturated formulation remains stable.

- Prepare a 20% (w/v) solution of DP11 at 80°C.
- Aliquot into HPLC vials.
- Store at 4°C, 25°C, and 37°C.
- Visual Check: Monitor for turbidity (hazing) at T=0, 1h, 4h, 24h, 72h.

- Turbidimetry: Measure Absorbance at 600 nm. An increase > 0.05 AU indicates onset of nucleation.

Protocol C: HPAEC-PAD Quantification

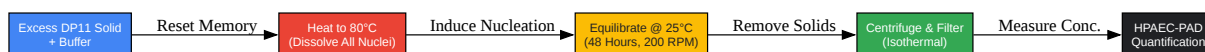
Standard: High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection.[5][6][7]

- Column: Dionex CarboPac PA1 or PA200.
- Eluent A: 100 mM NaOH.
- Eluent B: 100 mM NaOH + 500 mM NaOAc.
- Gradient: 0–100% B over 30 mins.
- Detection: Integrated Pulsed Amperometry (Gold electrode).
- Note: DP11 elutes significantly later than sucrose/GF2/GF3. Ensure run time is sufficient (>40 min) to clear the column.

Part 5: Visualization of Dynamics

Diagram 1: Solubility Determination Workflow

This self-validating workflow ensures that thermal history does not bias the solubility result.

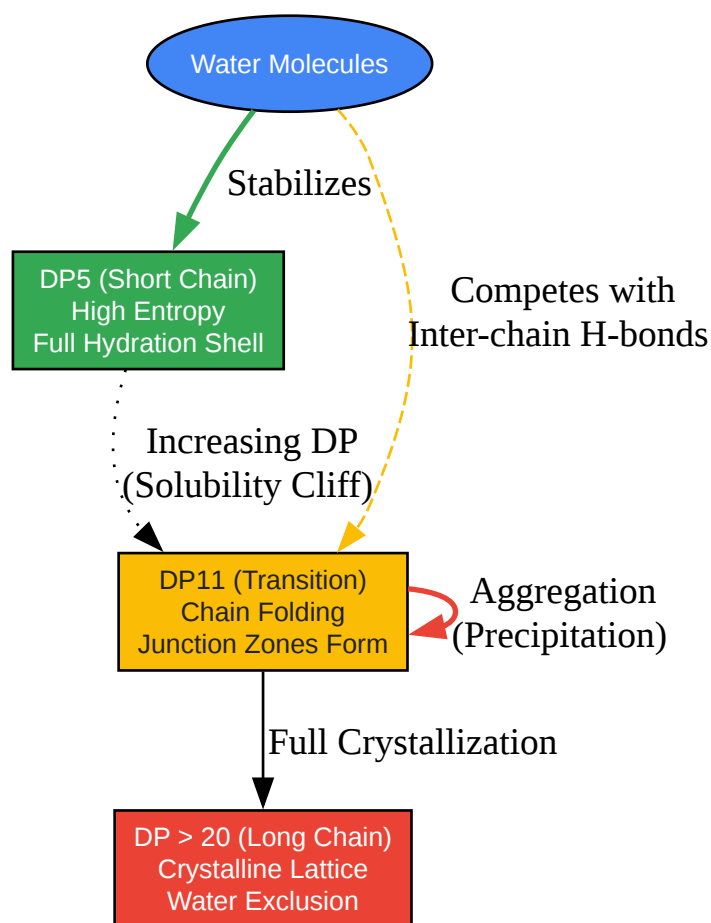


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Caption: Figure 1. Thermodynamic solubility workflow emphasizing the "Thermal Reset" step to eliminate false-high readings caused by slow crystallization.

Diagram 2: The Solubility Cliff Mechanism

Visualizing why DP11 precipitates while DP5 stays soluble.



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Caption: Figure 2. Mechanistic view of the "Solubility Cliff." At DP11, inter-chain hydrogen bonding forces begin to overpower water-polymer hydration forces.

Part 6: References

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 - (Context: Commercial availability and storage stability of pure DP11 standards).

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